molecular formula C6H10N4O6 B3056153 Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI) CAS No. 6943-40-4

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)

Cat. No.: B3056153
CAS No.: 6943-40-4
M. Wt: 234.17 g/mol
InChI Key: DRCKQIHCLNGOCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents. The reaction conditions often include acidic or neutral pH to facilitate the formation of the nitroso groups . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include nitro derivatives, amines, and substituted glycine derivatives .

Scientific Research Applications

Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of nitrosamines, which are known to have biological activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] can be compared with other similar compounds such as:

The uniqueness of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] lies in its nitroso groups, which impart distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O6/c11-5(12)3-9(7-15)1-2-10(8-16)4-6(13)14/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKQIHCLNGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)N=O)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287917
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-40-4
Record name NSC53413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
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Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
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Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
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Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
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Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
Reactant of Route 6
Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)

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